molecular formula C8H16O3S B030897 trans-4-Methylcyclohexanol methanesulfonate CAS No. 18508-92-4

trans-4-Methylcyclohexanol methanesulfonate

Cat. No.: B030897
CAS No.: 18508-92-4
M. Wt: 192.28 g/mol
InChI Key: PIYQHONGOGJIQQ-UHFFFAOYSA-N
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Description

trans-4-Methylcyclohexanol methanesulfonate (CAS: 18508-92-4) is a sulfonate ester derivative of trans-4-methylcyclohexanol, with the molecular formula C₈H₁₆O₃S and a molecular weight of 192.28 g/mol . It is primarily utilized as an intermediate in organic synthesis, particularly in reactions involving nucleophilic substitutions where the methanesulfonate (mesyl) group acts as a leaving group. The compound is commercially available through suppliers such as TRC and United States Biological, with prices ranging from $250 for 100 mg to $580 for 250 mg .

Synthetic routes for this compound typically involve the reaction of trans-4-methylcyclohexanol with methanesulfonyl chloride in the presence of a base. A reported synthesis achieves a 51% yield, highlighting moderate efficiency . Notably, a structurally analogous synthesis using p-toluenesulfonyl chloride (tosyl) instead of mesyl chloride has been documented for related cyclohexanol derivatives, though this method introduces bulkier sulfonate groups that may alter reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Methylcyclohexanol methanesulfonate typically involves the reaction of trans-4-Methylcyclohexanol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .

Scientific Research Applications

Chiral Reagent in Organic Synthesis

trans-4-Methylcyclohexanol methanesulfonate serves as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are crucial for producing enantiomerically pure compounds, which are essential in pharmaceuticals and agrochemicals.

Case Study: Asymmetric Synthesis of Alcohols

A study demonstrated the utility of this compound in synthesizing various chiral alcohols. The compound facilitated the selective formation of one enantiomer over another, showcasing its effectiveness as a chiral building block in synthetic routes .

Applications in Proteomics Research

This compound is widely used in proteomics for the derivatization of amino acids and peptides. Its ability to form stable derivatives enhances the analysis and characterization of biomolecules.

Example: Derivatization for Mass Spectrometry

In proteomics, this compound has been employed to derivatize amino acids prior to mass spectrometry analysis. This derivatization improves detection sensitivity and resolution, making it easier to analyze complex mixtures of proteins .

Environmental Studies

Recent research has explored the effects of trans-4-Methylcyclohexanol on biological systems, particularly its impact on insect behavior.

Case Study: Oviposition Studies

Laboratory experiments investigated the effects of this compound on oviposition by Toxorhynchites mosquitoes. The study found that varying concentrations of trans-4-Methylcyclohexanol influenced the oviposition rates, indicating potential applications in pest control strategies .

Chemical Reactions and Conversions

This compound can be used as a precursor in various chemical transformations, including:

  • Conversion to Alkyl Halides : Reacting with thionyl chloride (SOCl2) allows for the conversion into alkyl chlorides, which are important intermediates in organic synthesis .

Table 1: Summary of Chemical Transformations

Reaction TypeReagent UsedProduct
AlkylationThionyl chloride1-Chloro-4-methylcyclohexane
EsterificationAlcoholsMethyl esters
DerivatizationVarious reagentsChiral derivatives for analysis

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl Methanesulfonate (MMS)

Methyl methanesulfonate (MMS, CH₃SO₃CH₃) is a simpler methanesulfonate ester widely studied for its genotoxic effects. Unlike trans-4-methylcyclohexanol methanesulfonate, MMS is a smaller, non-cyclic compound that induces DNA damage primarily through alkylation. In toxicological studies, MMS at 200 µM was shown to activate the p53 pathway, regulating 255 unique genes associated with DNA repair and apoptosis . By contrast, this compound’s larger cyclohexyl backbone likely reduces its cellular permeability and potency, though specific biological data remain uncharacterized.

Parameter This compound Methyl Methanesulfonate (MMS)
Molecular Weight 192.28 g/mol 110.13 g/mol
CAS Number 18508-92-4 66-27-3
Key Functional Group Cyclohexyl-mesylate Methyl-mesylate
Reported Biological Activity Limited data p53 activation at 200 µM

Cis-4-Methylcyclohexanol Methanesulfonate

However, studies on cis- and trans-4-methylcyclohexanol mixtures (CAS 589-91-3) indicate that stereochemistry significantly impacts physical properties, such as density (0.914 g/cm³ for the mixture) . The trans configuration likely confers greater steric stability in substitution reactions compared to the cis isomer, though comparative reactivity data are lacking.

Tosyl vs. Mesyl Derivatives

The substitution of methanesulfonate (mesyl) with p-toluenesulfonate (tosyl) groups alters reactivity due to differences in leaving-group ability. For example, trans-4-(tosyloxymethyl)cyclohexane derivatives are synthesized via tosyl chloride, yielding stable intermediates for further functionalization . Mesyl groups generally provide faster reaction kinetics in nucleophilic substitutions compared to tosyl groups, but this advantage may be offset by the trans-4-methylcyclohexanol backbone’s steric hindrance.

trans-4-Methylcyclohexyl Isocyanate

This compound is used in polymer and pharmaceutical synthesis, demonstrating how trans-4-methylcyclohexyl derivatives serve diverse industrial roles . Unlike the methanesulfonate, the isocyanate group’s electrophilic nature enables urethane and urea formation, highlighting functional versatility among structurally related compounds.

Biological Activity

trans-4-Methylcyclohexanol methanesulfonate is a compound with notable biological activity and applications in various scientific fields. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Chemical Formula : C₇H₁₄O₃S
  • Molecular Weight : 178.25 g/mol
  • CAS Number : 18508-92-4

This compound is synthesized through the reaction of trans-4-Methylcyclohexanol with methanesulfonyl chloride, typically in the presence of a base like pyridine. This compound serves as a chiral reagent in organic synthesis, facilitating the production of enantiomerically pure compounds, which is crucial in pharmaceutical applications.

The biological activity of this compound primarily involves its ability to alkylate nucleophilic sites in target molecules. The methanesulfonate group can undergo fission, releasing reactive intermediates that form covalent bonds with nucleophiles. This mechanism is significant in proteomics research, where it aids in studying protein structures and functions.

Biological Applications

  • Proteomics Research :
    • Used to modify proteins for structural analysis.
    • Facilitates the identification of protein interactions and functions.
  • Insect Behavior Studies :
    • Acts as an oviposition attractant for certain mosquito species, including Aedes triseriatus.
    • Laboratory tests demonstrated its effectiveness at various concentrations, indicating potential applications in pest management strategies .
  • Toxicological Studies :
    • Exhibits acute toxicity upon dermal and inhalation exposure, classified as an irritant to skin and eyes.
    • Safety data indicate potential hazards requiring careful handling during experiments.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Oviposition AttractantEffective at concentrations of 1, 10, and 50 ppm for Toxorhynchites mosquitoes.
Protein ModificationUtilized for studying protein structures; enhances understanding of protein interactions.
Toxicity AssessmentClassified as harmful via oral ingestion and dermal contact; requires safety precautions.

Case Study: Insect Attraction

In a study published in the Journal of Medical Entomology, trans-4-Methylcyclohexanol was tested for its efficacy as an oviposition attractant for mosquitoes. The results indicated that at specific concentrations, it significantly increased oviposition rates compared to control groups . This finding suggests its potential utility in developing environmentally friendly pest control methods.

Case Study: Protein Structure Analysis

Research involving this compound has shown its effectiveness in modifying proteins for mass spectrometry analysis. By enhancing the stability and detectability of proteins, this compound aids researchers in elucidating complex biological processes.

Q & A

Basic Research Questions

Q. How can trans-4-methylcyclohexanol methanesulfonate be synthesized from the parent alcohol, and what reagents are optimal for maximizing yield?

  • Methodology : React trans-4-methylcyclohexanol with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions. The reaction typically proceeds at 0–25°C, with purification via aqueous workup (e.g., extraction with dichloromethane) and column chromatography. Chair conformer analysis is critical to confirm stereochemical retention during sulfonate ester formation .

Q. What analytical techniques are recommended to distinguish cis- and trans-4-methylcyclohexanol derivatives?

  • Methodology : Use mass spectrometry (MS) with UV photoionization. For trans-4-methylcyclohexanol methanesulfonate, monitor the molecular ion ([M]+) and dehydration fragment ([M-H2O]+) at m/z = 95. The ratio of these signals varies with UV wavelength (e.g., 118 nm for single-photon ionization) and isomer stereochemistry. Nuclear magnetic resonance (NMR) analysis of axial/equatorial proton splitting in chair conformers also differentiates isomers .

Q. How does stereochemistry influence the reactivity of trans-4-methylcyclohexanol methanesulfonate in nucleophilic substitution reactions?

  • Methodology : The bulky methanesulfonate group locks the cyclohexane ring in a chair conformation, favoring backside attack by nucleophiles (e.g., iodide) to form cis-1-iodo-4-methylcyclohexane. Computational modeling of transition states (e.g., Gaussian or ORCA) and experimental kinetics (e.g., monitoring reaction progress via GC-MS) validate steric and electronic effects .

Advanced Research Questions

Q. What computational approaches resolve discrepancies in binding free energy predictions for trans-4-methylcyclohexanol derivatives?

  • Methodology : Compare force fields (e.g., GAFF variants) using non-equilibrium alchemical simulations. For example, relative binding free energy (RBFE) calculations for methylcyclohexanol in host-guest systems (e.g., cyclodextrins) show deviations up to 1.5 kcal/mol between GAFF1.8 and GAFF2.1. Validate with experimental data (e.g., isothermal titration calorimetry) and refine torsional parameters to improve accuracy .

Q. How does the TiCl₄-catalyzed chlorination mechanism of trans-4-methylcyclohexanol methanesulfonate proceed, and what intermediates are involved?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) suggest a two-step mechanism: (1) formation of a TiCl₄-complexed alkyl chlorosulfite intermediate and (2) generation of a non-planar carbocation stabilized by hyperconjugation. Transient carbocation lifetime (microseconds) is confirmed via trapping experiments with competing nucleophiles (e.g., azide ions) .

Q. What strategies mitigate fragmentation in mass spectrometric analysis of trans-4-methylcyclohexanol methanesulfonate?

  • Methodology : Use soft ionization techniques like vacuum ultraviolet photoionization (VUVEI) at 118 nm (10.5 eV) to reduce fragmentation. Compare with chemical ionization (CECI) using C₆F₆⁺ reagent gas. Signal-to-noise ratios for [M]+ improve by >50% under VUVEI, enabling clearer differentiation from dehydration products .

Q. How can researchers reconcile contradictions in stereochemical outcomes during sulfonate ester derivatization?

  • Methodology : Perform kinetic isotope effect (KIE) studies and variable-temperature NMR to probe carbocation intermediates. For example, deuterium labeling at the hydroxyl group of trans-4-methylcyclohexanol reveals retention vs. inversion pathways depending on solvent polarity and leaving-group ability .

Q. Safety and Handling

Q. What precautions are necessary when handling methanesulfonate derivatives in laboratory settings?

  • Methodology : Follow OSHA/NTP guidelines for mutagenic sulfonate esters: (1) use fume hoods and PPE (nitrile gloves, lab coats), (2) avoid skin contact via closed systems (e.g., Schlenk lines), and (3) decontaminate waste with 10% sodium bicarbonate before disposal. Monitor exposure via LC-MS analysis of workplace air samples .

Properties

IUPAC Name

(4-methylcyclohexyl) methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3S/c1-7-3-5-8(6-4-7)11-12(2,9)10/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYQHONGOGJIQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301232958
Record name Cyclohexanol, 4-methyl-, 1-methanesulfonate, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301232958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18508-93-5
Record name Cyclohexanol, 4-methyl-, 1-methanesulfonate, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301232958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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